molecular formula C14H21NO B180614 (1-Benzylazepan-3-yl)methanol CAS No. 109887-33-4

(1-Benzylazepan-3-yl)methanol

Numéro de catalogue B180614
Numéro CAS: 109887-33-4
Poids moléculaire: 219.32 g/mol
Clé InChI: YFXFXUHBQMBARD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1-Benzylazepan-3-yl)methanol, also known as Flubromazolam, is a chemical compound that belongs to the benzodiazepine class of drugs. It is a psychoactive substance that has gained popularity in the research community due to its potential therapeutic applications.

Mécanisme D'action

(1-Benzylazepan-3-yl)methanol acts on the central nervous system by binding to the GABA-A receptor. It enhances the activity of the GABA neurotransmitter, which leads to an increase in the inhibitory effects of GABA on the brain. This results in a decrease in neuronal activity, leading to the anxiolytic, hypnotic, and muscle relaxant effects of (1-Benzylazepan-3-yl)methanol.
Biochemical and Physiological Effects:
(1-Benzylazepan-3-yl)methanol has been reported to have several biochemical and physiological effects. It has been shown to decrease anxiety levels, induce sedation, and promote muscle relaxation. Studies have also reported that it can cause cognitive impairment, memory loss, and respiratory depression at high doses.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of (1-Benzylazepan-3-yl)methanol is its potential therapeutic applications in the treatment of anxiety disorders, insomnia, and muscle spasms. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of (1-Benzylazepan-3-yl)methanol is its potential for abuse and dependence. Therefore, it must be used with caution in laboratory experiments.

Orientations Futures

There are several future directions for the research on (1-Benzylazepan-3-yl)methanol. One potential direction is the development of new analogs with improved therapeutic properties and fewer side effects. Another direction is the investigation of its potential applications in the treatment of other neurological disorders, such as depression and epilepsy. Additionally, further research is needed to understand the long-term effects of (1-Benzylazepan-3-yl)methanol on the central nervous system and its potential for abuse and dependence.
Conclusion:
In conclusion, (1-Benzylazepan-3-yl)methanol is a psychoactive substance that has gained popularity in the research community due to its potential therapeutic applications. Its synthesis method is reliable, and it acts on the central nervous system by binding to the GABA-A receptor. It has several biochemical and physiological effects, including anxiolytic, hypnotic, and muscle relaxant properties. However, it must be used with caution due to its potential for abuse and dependence. There are several future directions for the research on (1-Benzylazepan-3-yl)methanol, including the development of new analogs with improved therapeutic properties and the investigation of its potential applications in the treatment of other neurological disorders.

Applications De Recherche Scientifique

(1-Benzylazepan-3-yl)methanol has been studied extensively in the research community due to its potential therapeutic applications. It has been reported to have anxiolytic, hypnotic, and muscle relaxant properties. Studies have also shown that it has potential applications in the treatment of anxiety disorders, insomnia, and muscle spasms.

Propriétés

Numéro CAS

109887-33-4

Nom du produit

(1-Benzylazepan-3-yl)methanol

Formule moléculaire

C14H21NO

Poids moléculaire

219.32 g/mol

Nom IUPAC

(1-benzylazepan-3-yl)methanol

InChI

InChI=1S/C14H21NO/c16-12-14-8-4-5-9-15(11-14)10-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2

Clé InChI

YFXFXUHBQMBARD-UHFFFAOYSA-N

SMILES

C1CCN(CC(C1)CO)CC2=CC=CC=C2

SMILES canonique

C1CCN(CC(C1)CO)CC2=CC=CC=C2

Origine du produit

United States

Synthesis routes and methods I

Procedure details

1-Benzyl-2-oxo-azepan-2-carboxylic acid methyl ester (143) (0.2154 g, 0.8243 mmol) dissolved in anhydrous THF (2.9 mL) was added to a stirring suspension of LiAlH4 in THF (1.5 mL) over approx. 1.5 hours. The reaction mixture was stirred overnight. The reaction was judged complete by TLC and was quenched by the sequential addition of H2O (0.4 mL), then 2N NaOH (1.0 mL) and H2O (0.4 mL). The mixture was stirred at room temperature for 30 minutes, then was filtered, dried with Na2SO4, and concentrated in vacuo. Crude material was purified by automated silica gel chromatography with 15:85:5 CH2Cl2:Hexanes:2N NH3 in EtOH to obtain 0.1062 g (59%) of pure (1-benzyl-azepan-3-yl)-methanol (144). 1H NMR (CDCl3) 7.40-7.23 (5H, m), 3.65 (2H, s), 3.54 (1H, dd, J=10.4, 3.5 Hz), 3.43 (1H, dd, J=10.4, 5.4 Hz), 2.82 (1H, J=13.3, 3.1 Hz), 2.77 (2H, m), 2.44 (1H, ddd, J=12.2, 8.6, 3.3 Hz), 1.90-1.45 (6H, m) ppm. 13C NMR (CDCl3, 75 MHz) 139.14, 128.97, 128.14, 126.91, 67.20, 63.85, 58.49, 56.87, 39.59, 29.68, 29.43, 25.23 ppm. LRMS: 219.64.
Quantity
0.2154 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

Methyl 1-benzyl-2-oxoperhydroazepine-3-carboxylate (2.39 g, 9.15 mmol) was dissolved in tetrahydrofuran (50 mL). To this solution, lithium aluminum hydride (868 mg, 18.3 mmol) was added and the mixture was stirred for 2 hours while being refluxed. Subsequently, ice water and a 10% aqueous sodium hydroxide solution were added and the mixture was stirred at room temperature for 1 hour. The reaction mixture was then filtered through Celite. The filtrate was extracted with ethyl acetate and the extract washed with brine, followed by drying over magnesium sulfate and evaporation of the solvent. Purification of the residue by silica gel column chromatography (Chromatorex NH-DM2035 (Fuji Sylysia Chemical Co., Ltd.) hexane:ethyl acetate=20:1->3:1) gave 1.30 g (65%) of the desired compound as a colorless oil.
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
868 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.